molecular formula C9H10O2 B8586888 5-Methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-ol CAS No. 66947-61-3

5-Methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-ol

Cat. No.: B8586888
CAS No.: 66947-61-3
M. Wt: 150.17 g/mol
InChI Key: SWKMXWZMFAAWGA-UHFFFAOYSA-N
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Description

5-Methoxybicyclo[420]octa-1(6),2,4-trien-7-ol is an organic compound characterized by a benzocyclobutene core with a methoxy group at the 6-position and a hydroxyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of 2-(2-methoxyphenyl)ethanol using a strong acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the benzocyclobutene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a methoxy-substituted benzocyclobutene.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of 6-methoxy-1,2-dihydrobenzocyclobutene-1-one.

    Reduction: Formation of 6-methoxybenzocyclobutene.

    Substitution: Formation of various substituted benzocyclobutene derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-Bromobenzocyclobutene: Similar core structure but with a bromine atom instead of a methoxy group.

    6-Methoxy-2(3H)-benzoxazolone: Another methoxy-substituted benzocyclobutene derivative with different functional groups.

Uniqueness: 5-Methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy and hydroxyl group on the benzocyclobutene core makes it a versatile compound for various applications.

Properties

CAS No.

66947-61-3

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

5-methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-ol

InChI

InChI=1S/C9H10O2/c1-11-8-4-2-3-6-5-7(10)9(6)8/h2-4,7,10H,5H2,1H3

InChI Key

SWKMXWZMFAAWGA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

13.21 g (0.35 mol) of sodium borohydride are added in small fractions to a solution, maintained at 0° C., of 42.8 g (0.29 mol) of 6-methoxybenzocyclobutan-1-one in 1.5 liters of methanol. The temperature is maintained at 0° C. for 2 hours. After returning to room temperature, the reaction mixture is evaporated to dryness and then taken up in water. The aqueous phase is extracted several times with ethyl acetate. The organic phases are combined, washed with brine, dried over MgSO4, filtered and evaporated to yield, after chromatography on silica, 29.2 g of the expected product in the form of a solid, the melting point of which is 71-73° C.
Quantity
13.21 g
Type
reactant
Reaction Step One
Quantity
42.8 g
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Two

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